tert-Butyl hydrogen maleate

Catalog No.
S725279
CAS No.
45022-27-3
M.F
C8H12O4
M. Wt
172.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl hydrogen maleate

CAS Number

45022-27-3

Product Name

tert-Butyl hydrogen maleate

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-enoic acid

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C8H12O4/c1-8(2,3)12-7(11)5-4-6(9)10/h4-5H,1-3H3,(H,9,10)

InChI Key

BAXKSCVINAKVNE-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C=CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)C=CC(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C(=O)O

Tert-Butyl hydrogen maleate is an organic compound derived from the reaction of maleic acid with tert-butyl alcohol. It is characterized by its ester functional group, where the tert-butyl group provides steric hindrance, influencing its chemical reactivity and biological properties. The compound typically appears as a colorless liquid and is soluble in organic solvents, making it useful in various applications, particularly in the synthesis of other chemical compounds.

  • Esterification: It can react with alcohols to form esters, which are often more stable and have different properties compared to the original compound.
  • Hydrolysis: In the presence of water and an acid or base catalyst, tert-butyl hydrogen maleate can hydrolyze back to maleic acid and tert-butyl alcohol.
  • Transesterification: This compound can also participate in transesterification reactions where it exchanges its alkoxy group with another alcohol.

These reactions are crucial for the transformation of tert-butyl hydrogen maleate into more complex molecules used in pharmaceuticals and other chemical industries.

Research indicates that tert-butyl hydrogen maleate exhibits various biological activities. It has been studied for its potential as:

  • Antitumor Agent: Some studies suggest that derivatives of maleic acid may exhibit cytotoxic effects against certain cancer cell lines.
  • Anti-inflammatory Properties: Compounds similar to tert-butyl hydrogen maleate have shown promise in reducing inflammation in various biological models.

The synthesis of tert-butyl hydrogen maleate typically involves the following methods:

  • Direct Esterification: This method involves reacting maleic acid with tert-butyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.
  • Transesterification: Tert-butyl hydrogen maleate can be synthesized by reacting maleic anhydride with tert-butyl alcohol, utilizing a catalyst for improved yield.
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted techniques that significantly reduce reaction times and improve yields compared to traditional heating methods.

Tert-Butyl hydrogen maleate has several applications across various fields:

  • Chemical Intermediate: It serves as a precursor for synthesizing polymers, agrochemicals, and pharmaceuticals.
  • Additive in Coatings: Its properties make it suitable for use in coatings and adhesives, enhancing their performance.
  • Plasticizers: The compound can be utilized as a plasticizer in polymer formulations to improve flexibility and processability.

Interaction studies involving tert-butyl hydrogen maleate focus on its reactivity with other compounds and its biological interactions. Key findings include:

  • Reactivity with Amines: The compound can react with amines to form amides or other derivatives, which may possess unique properties suitable for drug development.
  • Binding Studies: Research has been conducted on how tert-butyl hydrogen maleate interacts with biological macromolecules, providing insights into its potential pharmacokinetics and toxicity.

Tert-Butyl hydrogen maleate shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Maleic AcidDicarboxylic AcidMore reactive due to two carboxylic acid groups
Fumaric AcidDicarboxylic AcidGeometric isomer of maleic acid
Diethyl MaleateEsterLower steric hindrance compared to tert-butyl group
Methyl MaleateEsterSmaller alkyl group leading to different reactivity

Tert-Butyl hydrogen maleate's unique steric hindrance due to the bulky tert-butyl group differentiates it from these similar compounds, affecting its reactivity and applications significantly.

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

172.07355886 g/mol

Monoisotopic Mass

172.07355886 g/mol

Heavy Atom Count

12

Dates

Last modified: 07-20-2023

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